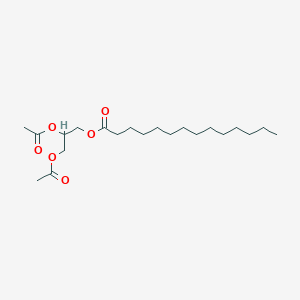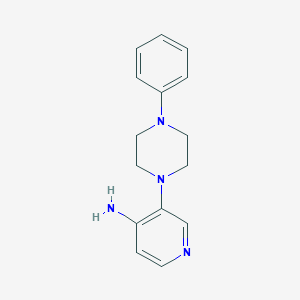
Piperazine, 1-(4-amino-3-pyridyl)-4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of piperazine and has been found to exhibit a range of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in the development of cancer. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells.
Effets Biochimiques Et Physiologiques
Piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in the development of cancer. It has also been found to induce apoptosis and cell cycle arrest in cancer cells. In addition, piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- has been shown to exhibit antimicrobial activity against a range of bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- in lab experiments include its potent antitumor activity, its ability to inhibit the activity of certain enzymes that are involved in the development of cancer, and its antimicrobial activity against a range of bacteria and fungi. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of piperazine, 1-(4-amino-3-pyridyl)-4-phenyl-. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Development of new derivatives of piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- with improved potency and selectivity.
3. Investigation of the potential use of this compound in combination with other anticancer agents.
4. Studies to investigate the potential use of piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- in the treatment of other diseases, such as bacterial and fungal infections.
In conclusion, piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- is a chemical compound that has shown promising results in scientific research. This compound has been found to exhibit potent antitumor activity, inhibit the activity of certain enzymes, and exhibit antimicrobial activity. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of diseases.
Méthodes De Synthèse
Piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- can be synthesized by the reaction of 4-aminopyridine with benzaldehyde in the presence of piperazine. The reaction yields a white crystalline product that can be purified by recrystallization. The purity of the product can be confirmed by NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
Piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit potent antitumor activity in vitro and in vivo. It has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- has been found to inhibit the activity of certain enzymes that are involved in the development of cancer.
Propriétés
Numéro CAS |
14549-63-4 |
|---|---|
Nom du produit |
Piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- |
Formule moléculaire |
C15H18N4 |
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
3-(4-phenylpiperazin-1-yl)pyridin-4-amine |
InChI |
InChI=1S/C15H18N4/c16-14-6-7-17-12-15(14)19-10-8-18(9-11-19)13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H2,16,17) |
Clé InChI |
NVQJIXAFJDOQKE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=CN=C3)N |
SMILES canonique |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=CN=C3)N |
Autres numéros CAS |
14549-63-4 |
Synonymes |
3-(4-Phenyl-1-piperazinyl)-4-pyridinamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



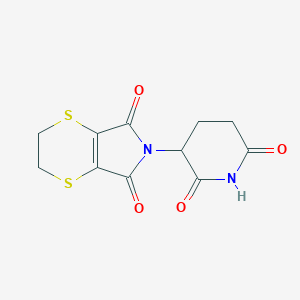
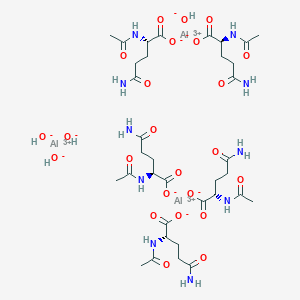
![5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B87538.png)
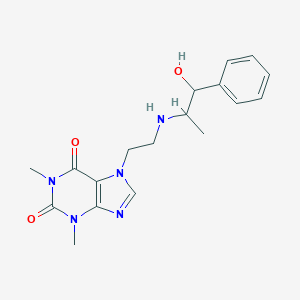
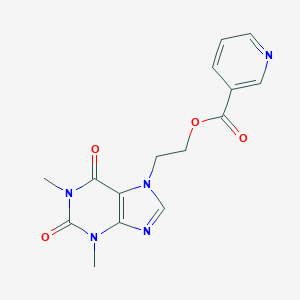


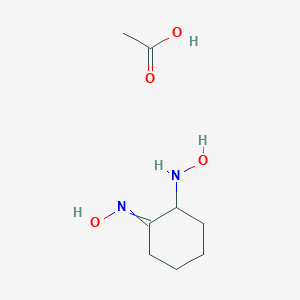
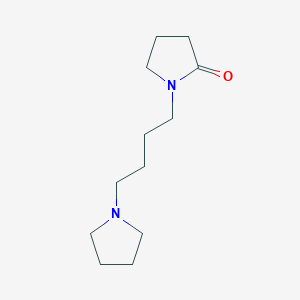
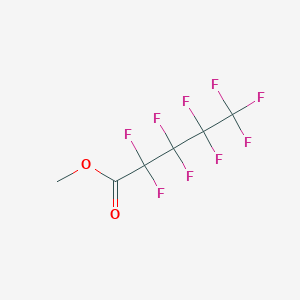
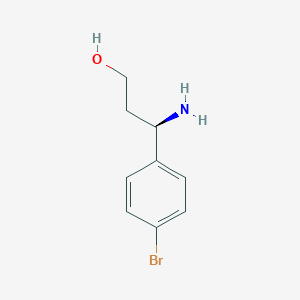
![{2-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B87594.png)
![[(2S,3S,5R,6R)-3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]methyl acetate](/img/structure/B87597.png)
